molecular formula C9H10FNO2 B1269048 3-Amino-3-(4-fluorophenyl)propanoic acid CAS No. 325-89-3

3-Amino-3-(4-fluorophenyl)propanoic acid

Cat. No.: B1269048
CAS No.: 325-89-3
M. Wt: 183.18 g/mol
InChI Key: CPGFMWPQXUXQRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-3-(4-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGFMWPQXUXQRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20934373
Record name 3-Amino-3-(4-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20934373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151911-23-8, 325-89-3
Record name 3-Amino-3-(4-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20934373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-3-(4-fluorophenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Synthetic Pathway

The Schiff base method involves condensing 4-fluorobenzaldehyde with glycine to form an imine intermediate, which is subsequently reduced to yield the target compound. In a representative procedure, 4-fluorobenzaldehyde reacts with glycine in methanol under alkaline conditions (sodium methoxide) to generate the Schiff base. Sodium borohydride is then employed to reduce the imine bond, producing racemic 3-amino-3-(4-fluorophenyl)propanoic acid.

Key mechanistic steps include:

  • Nucleophilic attack by the amino group of glycine on the carbonyl carbon of 4-fluorobenzaldehyde.
  • Proton transfer to form the intermediate Schiff base.
  • Hydride transfer from NaBH₄ to the imine carbon, resulting in C–N bond reduction.

Optimization and Yield Enhancement

Reaction parameters such as solvent polarity, temperature, and stoichiometry critically influence yield. Methanol or ethanol as solvents at 40–50°C achieve optimal Schiff base formation within 1–2 hours. The reduction step typically proceeds at room temperature, with yields of 70–85% reported for the racemic mixture. Industrial protocols often substitute NaBH₄ with catalytic hydrogenation (H₂/Pd-C) to improve atom economy and reduce waste.

Industrial Scaling Considerations

Large-scale production requires continuous flow reactors to manage exothermic reactions during reduction. Post-reduction purification via crystallization (using ethanol/water mixtures) ensures ≥95% purity, while chromatography is reserved for enantiomeric resolution.

Malonic Ester Synthesis and Decarboxylation

Stepwise Synthesis from Benzyl Chloride Derivatives

This two-step approach starts with the alkylation of malonic ester derivatives using 4-fluorobenzyl chloride, followed by hydrolysis and decarboxylation. For example, diethyl malonate reacts with 4-fluorobenzyl chloride in the presence of sodium ethoxide to form 2-(4-fluorobenzyl)diethyl malonate. Hydrolysis with aqueous NaOH yields the disodium salt of 2-(4-fluorobenzyl)propanedioic acid, which undergoes acid-catalyzed decarboxylation at 150–200°C to produce 3-(4-fluorophenyl)propanoic acid. Subsequent amination via Hofmann rearrangement introduces the amino group.

Reaction Conditions and Yield Data

  • Alkylation : Conducted in ethanol at 70–80°C, achieving 93–95% yield for the malonate intermediate.
  • Decarboxylation : Sulfuric acid catalysis at 150°C for 1–2 hours provides the propanoic acid derivative in 86–90% yield.
  • Amination : Treatment with ammonium hydroxide and bromine (Curius rearrangement) attains 75–80% conversion to the target amino acid.

Industrial Adaptations

Continuous distillation units recover unreacted malonic ester, enhancing cost efficiency. Decarboxylation reactors with ceramic linings withstand corrosive acidic conditions, enabling throughputs of >100 kg/batch.

Enzymatic Resolution for Stereoselective Synthesis

Biocatalytic Production of Enantiopure Isomers

Racemic this compound is resolved into enantiomers using phenylalanine ammonia lyase (PAL) from Streptomyces maritimus or Anabaena variabilis. PAL selectively deaminates the (S)-enantiomer, leaving the (R)-isomer intact. The reaction occurs in aqueous buffer (pH 8.0, 30°C) over 24 hours, achieving enantiomeric excess (ee) >99% for the (R)-form.

Process Optimization

  • Enzyme Immobilization : PAL immobilized on chitosan beads retains 80% activity after 10 cycles, reducing biocatalyst costs.
  • Yield Enhancement : Coupling the resolution with in situ racemization of the (S)-enantiomer increases overall yield to 92%.

Comparative Analysis of Synthetic Methods

Method Starting Materials Key Steps Catalysts/Enzymes Yield Reference
Schiff Base Reduction 4-Fluorobenzaldehyde, Glycine Schiff base formation, Reduction NaBH₄, Pd-C (H₂) 70–85%
Malonic Ester Decarboxylation 4-Fluorobenzyl chloride, Diethyl malonate Alkylation, Decarboxylation NaOH, H₂SO₄ 86–90%
Enzymatic Resolution Racemic amino acid Enzymatic deamination PAL from S. maritimus 92% (ee >99%)

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆) : δ 12.20 (s, 1H, COOH), 7.29–7.45 (m, 4H, aromatic), 4.90 (m, 1H, CHNH₂), 2.62–2.87 (dd, 2H, CH₂).
  • Mass Spectrometry (ESI) : m/z 166 [M+H]⁺, consistent with molecular formula C₉H₁₀FNO₂.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) confirms ≥98% purity for industrial batches.

Industrial Production and Scalability Challenges

Purification Technologies

  • Crystallization : Ethanol/water mixtures yield needle-like crystals with minimal impurities.
  • Chromatography : Preparative HPLC resolves enantiomers for pharmaceutical-grade material (≥99.5% ee).

Chemical Reactions Analysis

Enzymatic Reactions

This compound undergoes enzymatic transformations that are critical in stereochemical synthesis. Two key enzymatic methods are:

Enzyme Reaction Type Yield Reference
Phenylalanine ammonia lyaseResolution of racemateN/A
Lipase PSIMKinetic resolution>146

Mechanism :

  • Phenylalanine ammonia lyase resolves racemic mixtures via enzymatic resolution, yielding enantiomerically pure (R)- or (S)-forms .

  • Lipase PSIM achieves high enantioselectivity (E > 146) in hydrolysis reactions, producing β-amino acid enantiomers with excellent optical purity .

Substitution Reactions

The fluorine substituent on the phenyl ring undergoes nucleophilic aromatic substitution under specific conditions:

Reaction Type Reagent Product Reference
NitrationNitric acid3-Amino-3-(4-fluoro-3-nitrophenyl)propanoic acid

Mechanism :
Nitration introduces a nitro group at the meta position of the fluorophenyl ring, enhancing the compound’s reactivity in subsequent reactions .

Hydrolysis and Deprotection

The benzyloxycarbonyl (Cbz) protecting group on the amino moiety undergoes hydrolysis:

Reaction Type Conditions Product Reference
Acidic HydrolysisHCl in dioxane3-Amino-3-(4-fluorophenyl)propanoic acid

Mechanism :
Hydrolysis of the Cbz group restores the primary amine, enabling further chemical modifications or biological assays.

Biological Interactions

The compound interacts with molecular targets such as tyrosine hydroxylase (TH), modulating neurotransmitter synthesis. Its binding affinity to bacterial receptors (e.g., E. coli L-leucine receptor) is quantified at KD = 0.26 μM.

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis:
3-Amino-3-(4-fluorophenyl)propanoic acid is crucial in the synthesis of peptide-based drugs. Its incorporation into drug candidates enhances specificity and bioactivity, making it a valuable tool in targeting specific biological pathways. The fluorine atom on the phenyl ring improves the compound's lipophilicity and metabolic stability, potentially leading to better pharmacokinetic properties compared to similar compounds without fluorine substituents .

Case Studies:

  • Anti-Chagas Agents: Research has demonstrated that derivatives of 3-amino-3-arylpropionic acids exhibit significant binding affinity and enzyme inhibition against the trans-sialidase of Trypanosoma cruzi, which is a target for developing new treatments for Chagas disease. Notably, compound D-11 showed an 86.9% inhibition rate, outperforming traditional treatments like nifurtimox and benznidazole .
  • Peptide Synthesis: The compound serves as a key building block in synthesizing peptides, particularly those aimed at treating neurological disorders such as depression and anxiety. Its structural modifications can influence receptor interactions, thereby enhancing therapeutic efficacy .

Biotechnology Applications

Bioconjugation:
This compound is utilized in bioconjugation processes where it can be linked to biomolecules such as proteins or antibodies. This application is crucial for developing targeted therapies and diagnostic agents within the biopharmaceutical industry .

Protein Engineering:
Researchers employ this compound in modifying proteins to study their functions and interactions. This leads to advancements in enzyme design and therapeutic proteins, facilitating the development of more effective treatments .

Research on Neurological Disorders

The structural properties of this compound make it valuable for studying conditions such as depression and anxiety. Modifications to amino acids can significantly influence how these compounds interact with neurotransmitter receptors, helping researchers understand their mechanisms of action better .

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and inhibiting certain enzymes or receptors in the body. This interaction can lead to changes in cellular signaling pathways, resulting in the modulation of physiological processes such as pain perception, inflammation, and mood regulation .

Comparison with Similar Compounds

Comparison: 3-Amino-3-(4-fluorophenyl)propanoic acid is unique due to the presence of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., chlorine, bromine, or methyl groups), the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties .

Biological Activity

3-Amino-3-(4-fluorophenyl)propanoic acid, also known as 4-Fluoro-L-phenylalanine, is a phenylalanine derivative with notable biological activity. This compound has garnered attention due to its potential applications in pharmacology and biochemistry, particularly in the study of enzyme regulation and cellular processes.

  • Molecular Formula : C₉H₁₀FNO₂
  • Molecular Weight : 183.180 g/mol
  • CAS Number : 51-65-0
  • Melting Point : 253-255 °C
  • Boiling Point : 313.3 °C at 760 mmHg
  • Density : 1.3 g/cm³

The biological activity of this compound is primarily linked to its role as a substrate for various enzymes, including tyrosine hydroxylase (TH). This compound can influence neurotransmitter synthesis by modulating the activity of TH, which is crucial for dopamine production in the brain. The binding affinity of this compound to the L-leucine specific receptor in Escherichia coli has been quantified, showing a dissociation constant (KD) of 0.26 μM, indicating strong interaction with biological receptors .

Biological Activities

  • Antimicrobial Activity :
    • Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. The structure-activity relationship (SAR) indicates that halogen substitutions enhance bioactivity, particularly against Gram-positive and Gram-negative bacteria .
    • Minimum Inhibitory Concentration (MIC) values have been documented, showcasing effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli.
  • Cytotoxic Effects :
    • Research has indicated that this compound may induce cytotoxic effects on cancer cell lines. For instance, studies involving MDA-MB-231 and PC3 tumor cell lines have shown that certain concentrations can inhibit cell proliferation effectively .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against E. coli, S. aureus
CytotoxicityInhibits growth of MDA-MB-231 and PC3 cells
Enzyme RegulationSubstrate for tyrosine hydroxylase

Notable Research Findings

  • A study highlighted the compound's ability to modulate dopamine synthesis through its interaction with TH, suggesting potential implications in neurological research and treatment strategies for disorders related to dopamine deficiency .
  • Another research effort focused on the compound's effects on cellular signaling pathways, indicating that it may influence apoptosis in cancer cells through p53 activation, thus providing a dual role as both a therapeutic agent and a research tool .

Pharmacokinetics

The pharmacokinetic profile of this compound involves absorption, distribution, metabolism, and excretion processes that are crucial for understanding its therapeutic potential. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activities.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Amino-3-(4-fluorophenyl)propanoic acid with high enantiomeric purity?

Methodological Answer: The synthesis typically involves asymmetric hydrogenation or chiral resolution. For enantiomerically pure compounds, asymmetric catalysis using chiral ligands (e.g., BINAP) under hydrogen pressure (5–10 bar) is effective. Post-synthesis, purification via recrystallization in ethanol/water mixtures (70:30 v/v) or chiral HPLC (Chiralpak® IA column, hexane/isopropanol mobile phase) ensures >98% enantiomeric excess. Industrial-scale production may use continuous flow reactors to enhance yield (85–92%) .

ParameterCondition
CatalystRu-BINAP complex
Pressure5–10 bar H₂
PurificationChiral HPLC (hexane/isopropanol)

Q. How can researchers ensure the stability of this compound during long-term storage?

Methodological Answer: Stability is maintained by storing the compound in amber glass vials under inert gas (argon or nitrogen) at room temperature (20–25°C). Moisture-sensitive degradation is minimized using desiccants (silica gel). Regular stability testing via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) monitors purity degradation (<2% over 12 months under recommended conditions) .

Storage FactorRequirement
LightProtected (amber glass)
AtmosphereInert gas (Ar/N₂)
Humidity<30% RH

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound in complex mixtures?

Methodological Answer: Use a combination of:

  • NMR (¹H/¹³C/DEPT-135 in D₂O/CD₃OD) to confirm substitution patterns (e.g., fluorine coupling constants, J~8–10 Hz for para-F).
  • LC-MS (ESI+ mode, m/z 198.1 [M+H]⁺) for molecular weight validation.
  • FT-IR (1700–1720 cm⁻¹ for carboxylic acid C=O stretch; 3300–3500 cm⁻¹ for NH₂ vibrations). Conflicting data (e.g., unexpected byproducts) require 2D NMR (COSY, HSQC) for unambiguous assignment .

Advanced Research Questions

Q. How does the fluorine substituent on the phenyl ring influence the compound's reactivity in nucleophilic reactions compared to non-fluorinated analogs?

Methodological Answer: The electron-withdrawing fluorine group reduces electron density on the phenyl ring, decreasing electrophilic substitution rates but enhancing resonance stabilization in intermediates. For example, in SNAr reactions, fluorinated derivatives react 3–5× slower than hydroxylated analogs (e.g., 3-Amino-3-(4-hydroxyphenyl)propanoic acid). Computational modeling (DFT, B3LYP/6-311+G(d,p)) predicts charge distribution differences at the β-carbon (Δq = +0.12 e⁻ vs. non-fluorinated analogs), affecting nucleophilic attack kinetics .

Reaction TypeFluorinated Analog Rate (k)Non-Fluorinated Rate (k)
SNAr (DMF, 80°C)0.15 M⁻¹s⁻¹0.45 M⁻¹s⁻¹

Q. What strategies resolve conflicting solubility data for this compound in polar vs. non-polar solvents?

Methodological Answer: Discrepancies arise from pH-dependent ionization (pKa~2.1 for -COOH; pKa~9.8 for -NH₂). Use potentiometric titration (GLP21 Titrator) to determine exact pKa values. Solubility in polar solvents (e.g., water) increases at pH >5 (ionized -COO⁻), while non-polar solvents (e.g., ethyl acetate) favor the neutral form. Conflicting reports are resolved by standardizing pH (e.g., 0.1 M phosphate buffer, pH 7.4) and temperature (25°C) during measurements .

SolventSolubility (mg/mL, pH 7.4)
Water12.5 ± 0.8
Ethyl Acetate3.2 ± 0.3

Q. How can computational methods predict the binding affinity of this compound to biological targets?

Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes (e.g., aminotransferases). Fluorine’s electronegativity enhances hydrogen bonding with active-site residues (e.g., Tyr157 in human GABA-AT). Binding free energy (ΔG) calculations (MM-PBSA) show a 15% stronger affinity (−8.2 kcal/mol) vs. non-fluorinated analogs. Validate predictions with SPR (Biacore™, KD = 2.3 µM) .

ParameterValue
Predicted ΔG (Fluorinated)−8.2 kcal/mol
Experimental KD2.3 µM

Q. What experimental approaches investigate the metabolic pathways of this compound in mammalian cell cultures?

Methodological Answer: Radiolabeled ¹⁴C-3-Amino-3-(4-fluorophenyl)propanoic acid tracks metabolic fate in HepG2 cells. LC-MS/MS identifies metabolites (e.g., fluorophenylpropionyl-CoA conjugates). Stable isotope tracing (¹³C-glucose) reveals incorporation into TCA cycle intermediates. Inhibitor studies (e.g., aminooxyacetate for transaminase inhibition) clarify rate-limiting steps .

MetaboliteDetection Method
Fluorophenylpropionyl-CoALC-MS/MS (Q-TOF)
Succinate (¹³C-labeled)GC-MS

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Amino-3-(4-fluorophenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-Amino-3-(4-fluorophenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.